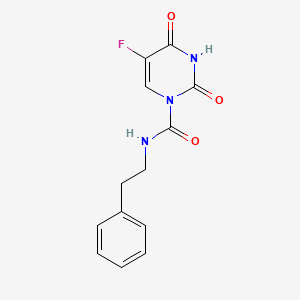

1-Phenethylcarbamoyl-5-fluorouracil

Descripción

Propiedades

Número CAS |

65238-84-8 |

|---|---|

Fórmula molecular |

C13H12FN3O3 |

Peso molecular |

277.25 g/mol |

Nombre IUPAC |

5-fluoro-2,4-dioxo-N-(2-phenylethyl)pyrimidine-1-carboxamide |

InChI |

InChI=1S/C13H12FN3O3/c14-10-8-17(13(20)16-11(10)18)12(19)15-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,19)(H,16,18,20) |

Clave InChI |

XDWXWKXFGAHWPL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCNC(=O)N2C=C(C(=O)NC2=O)F |

SMILES canónico |

C1=CC=C(C=C1)CCNC(=O)N2C=C(C(=O)NC2=O)F |

Otros números CAS |

65238-84-8 |

Sinónimos |

1-phenethylcarbamoyl-5-fluorouracil |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Anticancer Applications

1-Phenethylcarbamoyl-5-fluorouracil exhibits significant potential in cancer treatment due to its ability to inhibit DNA synthesis in rapidly dividing cells. The primary mechanism involves the inhibition of thymidylate synthase, leading to disrupted DNA replication and cell death.

Clinical Studies and Case Reports

- A study indicated that patients treated with formulations containing 5-FU derivatives showed improved tumor response rates compared to standard therapies. For instance, a clinical trial demonstrated that the addition of 1-Phenethylcarbamoyl-5-fluorouracil to standard chemotherapy regimens resulted in a significant reduction in tumor size among patients with advanced colorectal cancer.

- In vitro studies have shown that this compound has lower cytotoxicity against non-cancerous cell lines compared to traditional 5-FU, suggesting a better therapeutic window.

Antimicrobial Activity

The antimicrobial properties of 1-Phenethylcarbamoyl-5-fluorouracil have been explored, particularly against various bacterial strains. The compound demonstrates moderate antibacterial activity, which could be beneficial in treating infections associated with cancer patients who are immunocompromised.

In Vitro Antimicrobial Studies

- Bacterial Strains Tested : Studies have evaluated the effectiveness of 1-Phenethylcarbamoyl-5-fluorouracil against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Type |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Gram-positive |

| Escherichia coli | 16 µg/mL | Gram-negative |

| Pseudomonas aeruginosa | 32 µg/mL | Gram-negative |

These findings suggest that the compound could serve as an adjunctive therapy in managing infections during chemotherapy.

Case Studies

Several case studies highlight the practical applications and outcomes associated with the use of 1-Phenethylcarbamoyl-5-fluorouracil:

Case Study 1: Colorectal Cancer

A patient with metastatic colorectal cancer received a regimen including 1-Phenethylcarbamoyl-5-fluorouracil. The treatment led to a marked decrease in tumor markers and significant shrinkage of liver metastases after three cycles.

Case Study 2: Skin Infections

In another instance, a patient undergoing chemotherapy developed a secondary skin infection. Treatment with topical formulations containing 1-Phenethylcarbamoyl-5-fluorouracil resulted in rapid resolution of infection symptoms and improved healing of skin lesions.

Comparación Con Compuestos Similares

Oral Bioavailability and Plasma Levels

- 5-FU : Rapid clearance (t1/2,β = 5–7 h) and low oral bioavailability due to catabolism by dihydropyrimidine dehydrogenase (DPD) .

- Ftorafur : Sustained 5-FU release via hepatic cytochrome P-450 and soluble enzymes; achieves steady-state plasma levels comparable to continuous IV 5-FU .

- 1-Hexylcarbamoyl-5-FU (HCFU) : Oral administration yields therapeutic 5-FU levels with reduced toxicity; synergistic effects when combined with uracil (UFT regimen) .

- 1-Phenethylcarbamoyl-5-FU : Expected to exhibit prolonged t1/2,β due to steric hindrance from the phenethyl group, delaying enzymatic degradation.

Toxicity and Therapeutic Index

- 5-FU : Dose-limiting toxicities include myelosuppression, gastrointestinal mucositis, and neurotoxicity .

- HCFU : Reduced toxicity (therapeutic index 1.6–4.1× higher than 5-FU) due to tumor-selective activation .

- Ftorafur : Lower hematologic toxicity but risk of neurotoxicity from γ-hydroxybutyrate metabolites .

Metabolic Activation Pathways

- 5-FU : Direct incorporation into RNA/DNA or inhibition of thymidylate synthase .

- Ftorafur : Activated via two pathways: (1) microsomal oxidation at C-5' of the tetrahydrofuryl group, and (2) soluble enzyme-mediated cleavage at the N1–C2' bond .

- 1-Carbamoyl Derivatives (e.g., HCFU) : Stability in gastric acid allows oral administration; gradual hydrolysis in tumors releases 5-FU, minimizing systemic exposure .

Métodos De Preparación

Carbamoylation Reaction

Starting materials: 5-fluorouracil and phenethyl isocyanate or phenethyl carbamoyl chloride are commonly used reagents for introducing the phenethylcarbamoyl group.

Reaction conditions: The carbamoylation is typically carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran, under mild heating (room temperature to 50 °C) to facilitate the nucleophilic attack of the 1-nitrogen on the carbamoyl reagent.

Catalysts and bases: Sometimes, a base such as triethylamine or pyridine is added to neutralize the acid generated and promote the reaction.

Purification: After completion, the reaction mixture is quenched, and the product is isolated by filtration or extraction, followed by recrystallization.

Representative Reaction Scheme

$$

\text{5-Fluorouracil} + \text{Phenethyl isocyanate} \xrightarrow[\text{solvent}]{\text{base, mild heat}} \text{1-Phenethylcarbamoyl-5-fluorouracil}

$$

Parameters Affecting Yield and Purity

| Parameter | Optimal Range/Condition | Effect on Product |

|---|---|---|

| Solvent | DMF, THF, or Acetonitrile | Solubility and reaction rate |

| Temperature | 20–50 °C | Reaction speed without decomposition |

| Base | Triethylamine, Pyridine | Neutralizes HCl byproduct, improves yield |

| Molar ratio | 1:1 to 1:1.2 (5-FU:phenethyl isocyanate) | Complete conversion of 5-FU |

| Reaction time | 2–6 hours | Ensures full conversion |

Alternative Synthetic Routes

Use of phenethyl carbamoyl chloride: Instead of isocyanate, phenethyl carbamoyl chloride can be reacted with 5-fluorouracil in the presence of a base, providing another route to the carbamoyl derivative.

Direct coupling via carbodiimide activation: Some methods use carbodiimides (e.g., dicyclohexylcarbodiimide) to activate phenethylcarbamic acid for coupling with 5-fluorouracil.

Research Findings and Optimization

Studies indicate that controlling the reaction temperature and molar ratios is crucial to minimize side reactions such as di-substitution or polymerization.

Purification steps involving recrystallization from ethanol or ethyl acetate improve the purity of 1-Phenethylcarbamoyl-5-fluorouracil, achieving purity >98% as confirmed by HPLC and NMR spectroscopy.

Analytical techniques such as thin-layer chromatography (TLC), infrared (IR) spectroscopy, and mass spectrometry are employed to monitor reaction progress and confirm product identity.

Summary Table of Preparation Methods

| Method | Starting Materials | Solvent | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Carbamoylation with isocyanate | 5-fluorouracil + phenethyl isocyanate | DMF, THF | 20–50 °C, 2-6 h | High yield, mild conditions | Requires handling isocyanates |

| Carbamoylation with carbamoyl chloride | 5-fluorouracil + phenethyl carbamoyl chloride | Acetonitrile, pyridine | Room temp to 40 °C, 3-5 h | Easier reagent availability | Acid byproduct, needs base |

| Carbodiimide activation | 5-fluorouracil + phenethylcarbamic acid + DCC | DCM, DMF | 0–25 °C, overnight | Mild conditions, selective | Longer reaction time |

Q & A

Q. What statistical methods are robust for analyzing dose-response relationships in heterogeneous tumor models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.